![molecular formula C6H9Cl2N3 B13609180 3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride](/img/structure/B13609180.png)
3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride is a heterocyclic compound that contains a triazole ring fused with a pyrrole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound allows it to interact with a variety of biological targets, making it a valuable candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne, commonly known as the “click” reaction. This reaction is often catalyzed by copper(I) ions.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Chloromethylation: The final step involves the chloromethylation of the fused triazole-pyrrole compound. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid such as zinc chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a corresponding oxide.
Scientific Research Applications
3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: The compound’s ability to interact with various biological targets makes it a potential candidate for drug development, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Organic Synthesis: It serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique structure and reactivity make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a probe to study biological processes and pathways, particularly those involving enzyme interactions and signal transduction.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound can form hydrogen bonds, van der Waals forces, and dipole-dipole interactions with these targets, leading to changes in their activity and function. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor proteins.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and have similar reactivity and applications.
Pyrrole Derivatives: Compounds containing the pyrrole ring also exhibit similar chemical properties and biological activities.
Other Chloromethylated Heterocycles: These compounds have similar reactivity due to the presence of the chloromethyl group.
Uniqueness
3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride is unique due to its fused triazole-pyrrole structure, which provides a distinct set of chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H9Cl2N3 |
|---|---|
Molecular Weight |
194.06 g/mol |
IUPAC Name |
3-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-c]triazole;hydrochloride |
InChI |
InChI=1S/C6H8ClN3.ClH/c7-4-5-6-2-1-3-10(6)9-8-5;/h1-4H2;1H |
InChI Key |
ULPYVODRGJJXKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=NN2C1)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


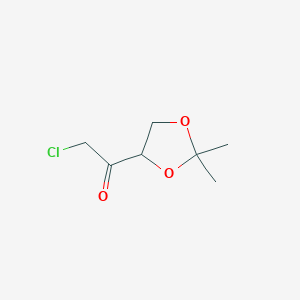
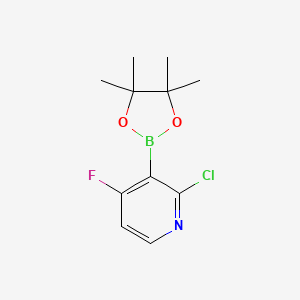
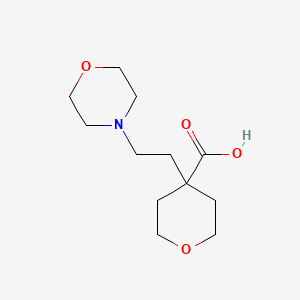
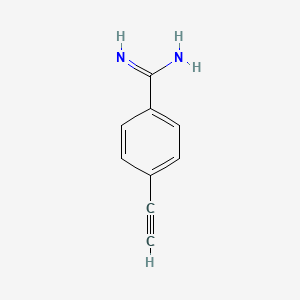

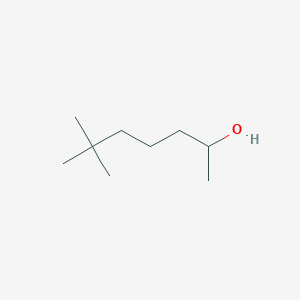

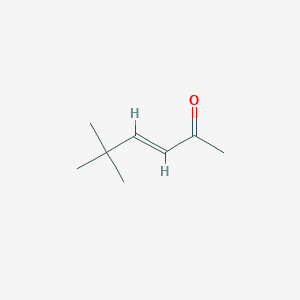
![{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B13609168.png)





